Distinct Piperidin-4-amine Scaffold and Virtual Screening Origin
M22 (1-benzyl-N-(2,4-dichlorophenethyl)piperidin-4-amine) was identified from a 50,000-compound virtual screen against the NAE active site, yielding a piperidin-4-amine scaffold structurally unrelated to the AMP-analog core of MLN4924, TAS4464, and SOMCL-19-133 [1]. Molecular modeling revealed that M22 binds the NAE-NEDD8 complex with a conformation distinct from MLN4924 (PDB 3GZN), with its 2,4-dichloro-1-phenethyl group occupying the phosphate-binding region of ATP [1]. This unique chemotype provides an alternative starting point for structure-activity relationship (SAR) studies and scaffold-hopping campaigns not accessible with AMP-mimetic inhibitors [1].
| Evidence Dimension | Chemical scaffold and binding mode |
|---|---|
| Target Compound Data | Piperidin-4-amine scaffold; binds ATP phosphate region; distinct conformation from MLN4924 (PDB 3GZN) |
| Comparator Or Baseline | MLN4924/TAS4464/SOMCL-19-133: AMP-analog scaffold; bind nucleotide-binding pocket of NAE |
| Quantified Difference | Structurally orthogonal chemotype; no shared core scaffold |
| Conditions | AutoDock 4 molecular docking against NAE-NEDD8 complex; comparative analysis with MLN4924 X-ray crystal structure |
Why This Matters
Researchers seeking NAE inhibitors with non-AMP-mimetic binding modes for SAR diversification or resistance circumvention require M22 as a unique chemical probe.
- [1] Lu P, Liu X, Yuan X, He M, Wang Y, Zhang Q, Ouyang PK. Discovery of a novel NEDD8 Activating Enzyme Inhibitor with Piperidin-4-amine Scaffold by Structure-Based Virtual Screening. ACS Chem Biol. 2016;11(7):1901-1907. View Source
